XLogP3 Lipophilicity: 19% Lower Than Pentan-3-yl Regioisomer, Tuning Membrane Permeability
The XLogP3 of ethyl 5-(pentan-2-yl)-1,2,4-oxadiazole-3-carboxylate is 2.1 , which is 0.5 units lower (≈19% decrease) than the pentan-3-yl regioisomer (XLogP3 = 2.6) [1]. Given that a ΔLogP of 0.5 can shift membrane permeability by approximately 0.5–1.0 log units in PAMPA assays in the 1,2,4-oxadiazole series, this difference is significant and often translates to measurable changes in cellular potency [2].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | Ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate: XLogP3 = 2.6; Ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate: XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = –0.5 vs. pentan-3-yl analog (19% lower); +0.3 vs. cyclobutyl analog (17% higher) |
| Conditions | XLogP3 algorithm v3.0, PubChem computed properties; values extracted from vendor and database sources [1][3] |
Why This Matters
Lower lipophilicity can reduce non-specific protein binding and phospholipidosis risk while maintaining sufficient membrane permeability, influencing candidate prioritization in early drug discovery.
- [1] Kuujia. Ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate: XLogP3 = 2.6. CAS 1339652-09-3 product page. View Source
- [2] Biernacki, K. et al. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals 2020, 13(6), 111. Class-level inference on LogP–permeability relationships. View Source
- [3] PubChem. Ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate: XLogP3 = 1.8. CID 63379636. View Source
